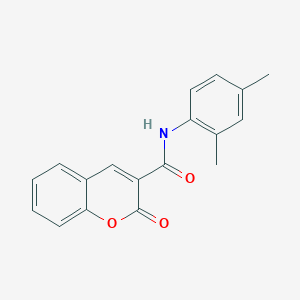

N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

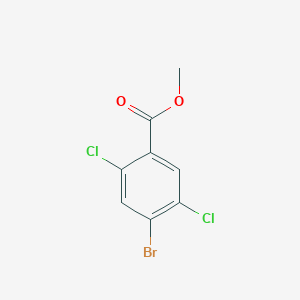

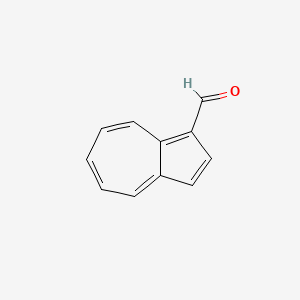

N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.322. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fluorescent Probes

- Novel Coumarin-Based Fluorescent Probe : A study reported the use of nitro-3-carboxamide coumarin derivatives as fluorescent chemosensors. Specifically, 6-nitro-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide(3) was highlighted for its strong fluorescence in the presence of Cu(2+) ions, showcasing its potential as a selective fluorescent probe for copper detection in aqueous solutions (Bekhradnia, Domehri, & Khosravi, 2016).

Synthetic Intermediates

- Synthesis of New 3,4-Dihydro-2H-Chromeno[2,3-d]pyrimidines : This research explored the reaction of N-alkyl-2-imino-2H-chromene-3-carboxamides, leading to the formation of tricyclic products. The study emphasized the role of these compounds as intermediates in the synthesis process, contributing to the development of new chemical structures (Fattahi et al., 2018).

Eco-Friendly Synthesis

- Simple and Eco-friendly Synthesis Method : A green chemistry approach was used for synthesizing new 2-imino-2H-chromene-3-carboxamides. The study highlights an efficient, environmentally friendly method that emphasizes high yield and atom economy (Proença & Costa, 2008).

Crystal Structure Analysis

- Crystal Structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides : This study provided insights into the molecular structure of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides. Understanding the crystal structure of such compounds is crucial for their application in various scientific fields (Gomes et al., 2015).

Monoamine Oxidase Inhibitors

- Discovery of New Chemical Entities for Monoamine Oxidase Inhibitors : Chromone derivatives were identified as potent, selective, and reversible inhibitors of human monoamine oxidase, highlighting their potential therapeutic applications (Reis et al., 2016).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity of N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides : The study synthesized a series of compounds demonstrating antimicrobial activity, indicating their potential application in combating bacterial and fungal infections (Ukhov et al., 2021).

Mécanisme D'action

Target of Action

It is structurally similar to amitraz , which is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in neurotransmission, affecting various physiological processes.

Mode of Action

N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide, like Amitraz, may act as an agonist at its target receptors . This means it binds to these receptors and activates them, triggering a series of biochemical reactions. It may also inhibit the synthesis of monoamine oxidases and prostaglandins , enzymes involved in neurotransmitter metabolism and inflammation, respectively.

Biochemical Pathways

Given its potential targets, it may influence pathways related toneurotransmission and inflammatory response . The activation of alpha-adrenergic and octopamine receptors can alter neuronal signaling, while the inhibition of prostaglandin synthesis can modulate inflammatory pathways.

Pharmacokinetics

Amitraz, a structurally similar compound, is known to be rapidly metabolized to form six metabolites . These metabolites may have different bioavailability and biological activity, influencing the overall effect of the compound.

Result of Action

Based on its potential mode of action, it may causeoverexcitation and potentially paralysis in insects . In mammals, it may have less harmful effects .

Analyse Biochimique

Biochemical Properties

It’s possible that it interacts with certain enzymes, proteins, and other biomolecules, but specific interactions have not been identified .

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide at different dosages in animal models have not been studied extensively. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-7-8-15(12(2)9-11)19-17(20)14-10-13-5-3-4-6-16(13)22-18(14)21/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJSSWZCBJHMEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methyl-1-piperidinyl)methyl]pyridine](/img/structure/B2927726.png)

![3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride](/img/structure/B2927727.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide](/img/structure/B2927734.png)

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2927737.png)

![Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2927738.png)

![(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B2927740.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2,2-diphenylacetate](/img/structure/B2927743.png)